5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide
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Overview
Description
MMV688533 is an acylguanidine compound that has shown significant promise as an antimalarial agent. It was developed following a whole-cell screen with compounds known to target high-value proteins in human cells. MMV688533 displays fast parasite clearance in vitro and is not cross-resistant with known antimalarials . This compound has the potential to offer a single low-dose cure for malaria, which is a life-threatening disease widely distributed in tropical and subtropical regions .
Preparation Methods
The synthesis of MMV688533 involves a six-step process that includes key transformations such as Sonogashira couplings and amide bond formation. These reactions are carried out under aqueous micellar conditions, which are more sustainable and cost-effective compared to traditional methods . The current synthetic route features low levels of palladium loading, reduced material input, and minimal use of organic solvents . This method has improved the overall yield from 6.4% to 67% .
Chemical Reactions Analysis
MMV688533 undergoes various chemical reactions, including:
Sonogashira Couplings: These reactions are performed in water using nanoreactors derived from the surfactant TPGS-750-M.
Amide Bond Formation: This reaction is also carried out under aqueous micellar conditions.
The use of green solvents and micellar conditions makes these reactions more environmentally friendly and efficient .
Scientific Research Applications
MMV688533 has several scientific research applications, particularly in the field of malaria treatment. It has shown high potency against multiple strains of Plasmodium falciparum, with IC50 values in the low nanomolar range . The compound is not cross-resistant with known antimalarials and has demonstrated excellent safety and long-lasting pharmacokinetic profiles in mouse models . MMV688533’s potential for a single-dose cure makes it a valuable candidate for advanced clinical development .
Mechanism of Action
The mechanism of action of MMV688533 involves interference with intracellular trafficking, lipid utilization, and endocytosis pathways . The compound targets proteins such as PfACG1 and PfEHD, which are implicated in these processes . Selection studies have revealed a low propensity for resistance, with only modest loss of potency mediated by point mutations in these proteins .
Comparison with Similar Compounds
MMV688533 is unique compared to other antimalarial compounds due to its high potency, fast parasite clearance, and low propensity for resistance . Similar compounds include other acylguanidines and antimalarials that target different pathways in the Plasmodium falciparum parasite . MMV688533’s ability to evade resistance and its potential for single-dose treatment set it apart from other antimalarials .
Properties
Molecular Formula |
C24H15F6N5O2 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H15F6N5O2/c25-23(26,27)16-10-14(9-15(12-16)20(36)35-22(31)32)5-4-13-6-7-18(24(28,29)30)17(11-13)21(37)34-19-3-1-2-8-33-19/h1-3,6-12H,(H,33,34,37)(H4,31,32,35,36) |
InChI Key |
GGTONGQHYUQSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)C#CC3=CC(=CC(=C3)C(F)(F)F)C(=O)N=C(N)N)C(F)(F)F |
Origin of Product |
United States |
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